N-Acetyl Substitution Shifts Physicochemical Properties
The N-acetyl group in CAS 61466-61-3 produces a measurable shift in key physicochemical descriptors compared to the des-acetyl analog 4-(2-hydroxybenzoyl)pyrazole (CAS 61466-41-9). The target compound exhibits an increased LogP (1.7 vs. 1.35, Δ = +0.35), a larger topological polar surface area (tPSA 72.19 vs. 65.98 Ų, Δ = +6.21 Ų), and a reduced hydrogen-bond donor count (1 vs. 2) . These changes are attributable to the replacement of the pyrazole N–H (a hydrogen-bond donor) with the N–COCH₃ group (a hydrogen-bond acceptor). The net effect is a compound with enhanced membrane permeability potential (higher LogP) while retaining a tPSA within the favorable range for oral bioavailability (<140 Ų) [1].
| Evidence Dimension | Computed physicochemical properties (LogP, tPSA, HBD, HBA) |
|---|---|
| Target Compound Data | XlogP = 1.7; tPSA = 72.19 Ų; HBD = 1; HBA = 4; MW = 230.22 g/mol |
| Comparator Or Baseline | 4-(2-Hydroxybenzoyl)pyrazole (CAS 61466-41-9): XlogP = 1.35; tPSA = 65.98 Ų; HBD = 2; HBA = 3; MW = 188.18 g/mol |
| Quantified Difference | ΔLogP = +0.35 (26% increase); ΔtPSA = +6.21 Ų (9.4% increase); ΔHBD = −1 (50% reduction); ΔMW = +42.04 g/mol |
| Conditions | Computed values from ChemSrc and Chem960 databases using XlogP3 and topological PSA algorithms |
Why This Matters
For procurement decisions in medicinal chemistry and agrochemical lead optimization, the altered H-bond profile and lipophilicity directly impact compound pharmacokinetic behavior, membrane permeability, and protein-binding characteristics, making the two analogs non-interchangeable in screening cascades.
- [1] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
